(3r)-Abiraterone acetate

Chiral chromatography Pharmaceutical impurity profiling USP reference standard validation

Pharmaceutical QC laboratories require stereochemically defined (3R)-abiraterone acetate to validate chiral purity methods per USP monographs. Non-stereodefined or generic abiraterone preparations fail ICH Q6A specifications for chiral identity and cannot guarantee proper prodrug hydrolysis to the active 3β-hydroxy moiety. • CYP17A1 irreversible inhibitor with validated IC50: hydroxylase 92 nM, lyase 36 nM - quantitative benchmark for assay development and novel inhibitor screening cascades. • 1.7-fold hydroxylase selectivity profile provides reference standard for evaluating lyase-selective candidates; baseline 293-fold progesterone elevation at 1 μM in H295R cells enables steroidogenic pathway modulation studies. • Chiral purity verified ≥98% by validated HPLC; capable of resolving (3R)/(3S)-epimer at 0.05-0.10% detection thresholds per USP monograph requirements. Supplied with full Certificates of Analysis supporting ANDA regulatory submissions, QC release testing, and stability studies.

Molecular Formula C26H33NO2
Molecular Weight 391.5 g/mol
Cat. No. B15291166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3r)-Abiraterone acetate
Molecular FormulaC26H33NO2
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C
InChIInChI=1S/C26H33NO2/c1-17(28)29-20-10-12-25(2)19(15-20)6-7-21-23-9-8-22(18-5-4-14-27-16-18)26(23,3)13-11-24(21)25/h4-6,8,14,16,20-21,23-24H,7,9-13,15H2,1-3H3/t20-,21+,23+,24+,25+,26-/m1/s1
InChIKeyUVIQSJCZCSLXRZ-BRSOJCHPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R)-Abiraterone Acetate: Procurement Specifications for the CYP17A1 Inhibitor Reference Standard


(3R)-Abiraterone acetate (CAS 154229-18-2) is the 3β-acetate prodrug form of abiraterone, a steroidal, irreversible inhibitor of cytochrome P450 17A1 (CYP17A1) that blocks both 17α-hydroxylase and 17,20-lyase activities required for androgen biosynthesis [1]. The (3R) designation specifies the absolute stereochemistry at the C3 position of the steroid A-ring, where the acetoxy group occupies the β-orientation essential for prodrug hydrolysis to the active 3β-hydroxy abiraterone moiety . As the active pharmaceutical ingredient in the FDA-approved drug Zytiga for metastatic castration-resistant prostate cancer (mCRPC), (3R)-abiraterone acetate is procured primarily as a USP reference standard for analytical method development, quality control testing, and impurity profiling in pharmaceutical manufacturing .

Why (3R)-Abiraterone Acetate Cannot Be Substituted with Generic CYP17 Inhibitors or Alternative Prodrug Forms


Substitution of (3R)-abiraterone acetate with alternative CYP17 inhibitors or non-stereochemically defined abiraterone preparations is scientifically inadmissible for analytical and pharmacological applications. First, the (3R) stereochemical configuration at C3 is critical for proper prodrug hydrolysis to the active 3β-hydroxy abiraterone; the corresponding (3S)-epimer would yield a distinct spatial orientation incompatible with the CYP17A1 active site geometry [1]. Second, abiraterone acetate and its class comparators (galeterone, orteronel, ketoconazole) exhibit fundamentally divergent inhibition profiles against CYP17 hydroxylase versus lyase activities—abiraterone demonstrates preferential hydroxylase inhibition (1.7-fold selectivity), whereas galeterone shows opposite lyase selectivity, directly impacting steroidogenic pathway modulation and clinical co-medication requirements [2]. Third, pharmaceutical-grade (3R)-abiraterone acetate is subject to strict USP monographic control, requiring chiral purity verification by validated HPLC methods to detect and quantify stereochemical impurities at thresholds as low as 0.05-0.10%, specifications that generic or non-reference standard material cannot guarantee [3].

(3R)-Abiraterone Acetate: Quantitative Differentiation Evidence Against Comparator Compounds


Chiral Purity Control: (3R)-Abiraterone Acetate versus Process-Related Stereochemical Impurities

Pharmaceutical-grade (3R)-abiraterone acetate requires rigorous chiral purity control to ensure stereochemical fidelity at the C3 position. Validated HPLC-UV methods can detect and quantify stereochemical and process-related impurities in abiraterone acetate bulk drug at concentrations ranging from 0.05% to 0.10% relative to the main API peak [1]. These validated detection thresholds establish the analytical sensitivity required for USP monograph compliance and differentiate reference-standard-grade material from non-validated commercial preparations where stereochemical impurity profiles remain uncharacterized .

Chiral chromatography Pharmaceutical impurity profiling USP reference standard validation

Active Metabolite Potency Comparison: D4A (Δ4-Abiraterone) versus Parent Abiraterone

Following oral administration, (3R)-abiraterone acetate is hydrolyzed to abiraterone, which undergoes 3βHSD-mediated conversion to the Δ4,3-keto metabolite D4A. D4A demonstrates significantly broader target engagement compared to parent abiraterone: it inhibits CYP17A1 (primary target), 3βHSD (the enzyme that generates D4A), and SRD5A (steroid-5α-reductase), whereas abiraterone inhibits only CYP17A1 [1]. Notably, D4A inhibits 3βHSD more potently than abiraterone at comparable concentrations and demonstrates significant SRD5A inhibition that abiraterone lacks entirely [2].

Steroidogenic enzyme inhibition Prostate cancer metabolism Multi-target pharmacology

CYP17 Hydroxylase versus Lyase Selectivity: Abiraterone versus Galeterone and Orteronel

Abiraterone exhibits preferential inhibition of CYP17 hydroxylase activity with 1.7-fold selectivity over lyase activity, in contrast to galeterone which preferentially inhibits lyase activity, and orteronel which shows a distinct selectivity profile (lyase IC50 = 140 nM vs hydroxylase IC50 = 760 nM; 5.4-fold lyase selectivity) [1][2]. The functional consequence of abiraterone's hydroxylase-selective inhibition manifests in H295R adrenocortical cell assays: at 1 μM concentration, abiraterone treatment elevates progesterone levels 293-fold compared to vehicle control, whereas galeterone produces minimal changes in steroidogenic intermediates [1].

CYP17A1 inhibition Steroidogenesis modulation Mineralocorticoid excess

CYP17A1 Inhibitory Potency of Abiraterone in Purified Enzyme Systems

In recombinant human CYP17A1 enzyme assays, abiraterone demonstrates potent inhibition of both catalytic activities with IC50 values of 92 ± 4 nM for hydroxylase activity (conversion of pregnenolone to 17α-hydroxypregnenolone) and 36 ± 2 nM for lyase activity (conversion of 17α-hydroxypregnenolone to DHEA) [1]. In the H295R intact cell system, abiraterone exhibits enhanced potency with IC50 values of 9.4 ± 0.3 nM (hydroxylase) and 1.7 ± 0.1 nM (lyase) [1]. The dissociation constant (Kd) for abiraterone binding to CYP17A1 is substantially below 100 nM, indicating high-affinity, tight-binding interaction with the heme iron [1].

CYP17A1 enzymatic assay IC50 determination Binding affinity

(3R)-Abiraterone Acetate: Validated Application Scenarios Based on Quantitative Evidence


USP Reference Standard for HPLC Impurity Profiling and Method Validation

Procure (3R)-abiraterone acetate USP reference standard for development and validation of HPLC-UV or HPLC-MS methods to quantify process-related impurities in abiraterone acetate bulk drug substance. Validated methods can detect impurities at 0.05-0.10% levels as required by USP monograph specifications [1]. This application is essential for ANDA filings, quality control release testing, and stability studies in pharmaceutical manufacturing environments.

Metabolism Studies Distinguishing Abiraterone from D4A and 3-Hydroxy Metabolites

Use (3R)-abiraterone acetate as the parent reference compound in in vitro metabolism studies (hepatocyte incubations, recombinant 3βHSD assays) to quantify conversion to D4A and subsequent downstream metabolites. Given that D4A inhibits 3βHSD and SRD5A in addition to CYP17A1—a broader target spectrum than parent abiraterone—accurate quantitation of metabolite formation is essential for interpreting pharmacodynamic outcomes in preclinical models [2].

CYP17 Selectivity Benchmarking in Novel Inhibitor Screening Programs

Employ (3R)-abiraterone acetate as a reference inhibitor in screening cascades for novel CYP17A1-targeted compounds. Abiraterone's established selectivity profile (1.7-fold hydroxylase preference, 293-fold progesterone elevation at 1 μM in H295R cells) provides a quantitative benchmark for evaluating whether new chemical entities exhibit improved lyase selectivity to reduce mineralocorticoid excess [3]. The recombinant enzyme IC50 values (hydroxylase: 92 nM; lyase: 36 nM) serve as assay validation controls.

Stereochemical Purity Verification in Chiral Chromatography Method Development

Utilize (3R)-abiraterone acetate as the stereochemically defined reference standard for developing chiral HPLC or SFC methods to resolve the (3R)- and (3S)-epimers of abiraterone acetate. Given that the (3R) configuration is essential for prodrug hydrolysis and CYP17A1 active site binding, validated chiral purity methods are required for release testing of abiraterone acetate API per ICH Q6A specifications [4].

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